molecular formula C10H9ClN2O2S B2915197 2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride CAS No. 87488-81-1

2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride

Cat. No.: B2915197
CAS No.: 87488-81-1
M. Wt: 256.7
InChI Key: DWMIZWPEPRMNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a 1-methylpyrazole substituent in the ortho (2-) position. Its molecular formula is C₁₀H₉ClN₂O₂S (molecular weight: 256.71 g/mol). Sulfonyl chlorides of this class are typically employed as intermediates in organic synthesis, particularly in sulfonamide formation, due to their electrophilic sulfonyl group. The ortho-substituted methylpyrazole moiety may impart unique steric and electronic effects, influencing reactivity and physical properties compared to meta- or para-substituted analogs.

Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-13-7-6-9(12-13)8-4-2-3-5-10(8)16(11,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMIZWPEPRMNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrazole with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety due to the handling of smaller quantities of reactive intermediates at any given time. The use of automated systems also enhances the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation: Although less common, the pyrazole ring can undergo oxidation under specific conditions to form pyrazole N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild conditions, typically at room temperature.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used reducing agents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution reactions.

    Reduced Sulfonamides: Obtained by reducing the sulfonyl chloride group.

    Pyrazole N-oxides: Formed through oxidation of the pyrazole ring.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, through sulfonamide linkage formation.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical and biological applications, where the compound acts as a linker or modifying agent.

Comparison with Similar Compounds

Comparison with Structural Isomers

The positional isomers of 2-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride differ in the substitution pattern of the methylpyrazole group on the benzene ring. Key comparisons are outlined below:

Table 1: Physical and Commercial Properties of Positional Isomers
Property 3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride This compound (Hypothetical)
CAS RN 912569-59-6 Not provided Not reported
Melting Point 76.5–78.5°C Not available Unknown (steric effects may lower mp)
Purity 97% Not available Not reported
Price (1 g) ¥54,900 Not listed Not commercially documented

Key Findings :

  • The 3-isomer is well-characterized, with a defined melting point and commercial availability, suggesting stability suitable for laboratory use.
  • The 4-isomer lacks detailed data, but para-substitution often reduces steric hindrance compared to ortho analogs.
  • The 2-isomer (target compound) likely exhibits distinct properties due to steric interactions between the ortho-substituted methylpyrazole and sulfonyl chloride groups. This could lower melting points or alter solubility relative to the 3-isomer.

Comparison with Other Sulfonyl Chlorides

Reactivity and stability of sulfonyl chlorides are influenced by substituents. Below is a comparison with common analogs:

Key Findings :

  • Electronic Effects : The pyrazole ring (electron-withdrawing) could activate the sulfonyl chloride, but steric factors may dominate, resulting in reactivity closer to benzenesulfonyl chloride .
  • Safety : All sulfonyl chlorides require controlled hydrolysis with NaOH. The target compound’s destruction protocol should follow procedures for "less reactive" derivatives, including prolonged reflux .

Research Implications and Data Gaps

  • Structural Isomerism : The 3-isomer’s commercial availability and defined mp suggest it is more synthetically accessible than the 2- or 4-isomers. The ortho isomer’s properties remain underexplored.
  • Reactivity Trends : Empirical studies are needed to quantify the ortho substituent’s impact on hydrolysis rates and thermal stability.
  • Safety Protocols : While benzenesulfonyl chloride’s protocols provide a baseline, tailored procedures for the 2-isomer should account for steric hindrance during neutralization.

Biological Activity

2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its role in therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonyl chloride moiety attached to a pyrazole ring. The presence of the pyrazole structure is significant as it has been associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing pyrazole derivatives exhibit promising activity against several pathogens. For instance, studies on similar sulfonamide derivatives have shown effectiveness against Leishmania species, which are responsible for leishmaniasis, a disease with limited treatment options. The derivatives demonstrated low cytotoxicity while maintaining potent activity against Leishmania infantum and Leishmania amazonensis, with IC50 values around 0.059 mM to 0.072 mM for selected compounds .

Antiviral Activity

Additionally, sulfonamide derivatives have been investigated for their antiviral properties. A related study highlighted a pyrazolesulfonamide derivative that exhibited effective inhibition of the yellow fever virus (YFV) with an EC50 of 3.2 μM and acceptable cytotoxicity (CC50 of 24 μM) . This suggests that this compound may also possess similar antiviral properties.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be significantly influenced by their structural modifications. SAR studies have shown that modifications to the pyrazole and sulfonamide groups can enhance binding affinity and selectivity towards biological targets. For instance, the introduction of specific substituents at the para-position of the phenolic ring has been linked to increased potency in inhibiting serotonin uptake .

In Vitro Studies

In vitro evaluations have been crucial in understanding the biological potential of pyrazole derivatives. A series of experiments conducted on various pyrazoles showed that specific derivatives could inhibit the growth of cancer cells while exhibiting low toxicity towards normal cells. For example, certain compounds demonstrated over 90% inhibition at concentrations as low as 1 μM in enzymatic assays targeting specific kinases .

Clinical Relevance

The relevance of such compounds extends into clinical settings where they can be utilized in combination therapies for enhanced efficacy against resistant strains of pathogens or cancer cells. The dual action against both viral and parasitic infections makes these compounds valuable candidates for further development.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Synthesis : React 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40–50°C, 4–6 hours). Use a 1:1.2 molar ratio to ensure complete conversion.
  • Optimization :
  • Maintain strict anhydrous conditions using molecular sieves (3Å) to prevent hydrolysis.
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1).
  • Purify via vacuum distillation or recrystallization (melting point: 76.5–78.5°C ).
  • Yield Improvement : Introduce triethylamine (1 eq.) as a catalyst to neutralize HCl byproducts .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.2 ppm for benzene; δ 6.5–7.0 ppm for pyrazole) and methyl groups (δ 2.5–3.0 ppm) using 2D correlation spectroscopy (COSY/HSQC) .
  • FT-IR : Confirm sulfonyl chloride functionality via S=O asymmetric/symmetric stretches (1360 cm⁻¹ and 1170 cm⁻¹) .
  • Mass Spectrometry : Validate exact mass (256.71 g/mol) using high-resolution ESI-MS .
  • Computational : Calculate XlogP (3.0) and topological polar surface area (86.4 Ų) for solubility and reactivity predictions .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Structure Refinement : Use SHELXL to model anisotropic displacement parameters (ADPs) for sulfonyl oxygen atoms. Apply TWIN/BASF commands for twinned crystals.
  • Phase Solving : SHELXD employs dual-space algorithms (e.g., charge flipping) for experimental phasing. Prioritize high-resolution (<1.2 Å) data to resolve positional disorder in the pyrazole ring .
  • Contradiction Mitigation : If ADPs for sulfonyl and pyrazole groups conflict, apply restraints (e.g., SIMU/DELU) during refinement cycles .

Q. What strategies address conflicting NMR data when analyzing nucleophilic substitution byproducts?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS (C18 column, MeCN/H₂O gradient) to separate regioisomers. Confirm via HRMS and ¹H-¹⁵N HMBC for pyrazole N-H correlations.
  • Data Reconciliation :
  • If δ values for pyrazole protons vary (>0.3 ppm), perform variable-temperature NMR to assess tautomerism.
  • Apply DFT calculations (B3LYP/6-31G*) to predict chemical shifts and identify discrepancies .

Q. How does the sulfonyl chloride group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing sulfonyl group directs electrophilic substitution to the para position. Validate via Hammett σₚ constants (σₚ ≈ 0.6).
  • Mechanistic Analysis :
  • Use frontier molecular orbital (FMO) analysis (DFT) to show reduced LUMO energy at the sulfonyl carbon, favoring nucleophilic attack.
  • In Pd-catalyzed couplings, pre-coordination of sulfonyl oxygen to Pd(0) directs coupling to the pyrazole N-1 position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.